B1575988 Ranatuerin-9

Ranatuerin-9

Cat. No.: B1575988
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-9 is a member of the ranatuerin family of antimicrobial peptides (AMPs), first isolated from the skin of the American bullfrog, Rana catesbeiana . Like other ranatuerins, it is a cationic peptide that contributes to the innate immune defense of the host . AMPs such as Ranatuerin-9 are of significant interest in biomedical research due to their potential as novel anti-infective agents, especially in the face of rising antibiotic resistance . They typically exhibit a broad spectrum of activity against microbial pathogens, including bacteria and fungi . The antimicrobial mechanism of ranatuerin peptides often involves interaction with microbial membranes. Their cationic and amphipathic nature allows them to bind to negatively charged bacterial membranes, leading to membrane disruption and cell death through various models, such as the "carpet-like" or toroidal pore mechanisms . A defining structural feature of many ranatuerin peptides is the presence of an intramolecular disulfide bridge that forms a cyclic structure at the C-terminus, known as a "Rana box," which is crucial for stabilizing the peptide's active conformation and its biological activity . Research into ranatuerin peptides has shown that they can possess additional bioactivities beyond direct microbial killing. Some family members have demonstrated anti-biofilm properties, the ability to neutralize bacterial lipopolysaccharides (LPS), and anti-inflammatory effects in model systems, making them multifaceted subjects for immunology and pharmacology research . This product, Ranatuerin-9, is provided for research use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

FLFPLITSFLSKVL

Origin of Product

United States

Structural Biology and Characterization of Ranatuerin 9

Primary Structure and Amino Acid Sequence Analysis

Ranatuerin-9 is a cationic antimicrobial peptide originally isolated from the skin of the American bullfrog, Rana catesbeiana. It is a relatively short peptide, composed of a linear sequence of 14 amino acids. vulcanchem.com

The specific amino acid sequence of Ranatuerin-9 is: Phe-Leu-Phe-Pro-Leu-Ile-Thr-Ser-Phe-Leu-Ser-Lys-Val-Leu (FLFPLITSFLSKVL) vulcanchem.com

An analysis of its primary structure highlights a significant proportion of hydrophobic residues, including phenylalanine (F), leucine (B10760876) (L), isoleucine (I), and valine (V), which together account for more than half of its composition. vulcanchem.com This high hydrophobicity is a crucial feature for its biological activity. The sequence also contains a single lysine (B10760008) (K) residue, which imparts a net positive charge to the peptide at physiological pH. vulcanchem.com This cationic nature is a common characteristic among many antimicrobial peptides, facilitating their initial interaction with the negatively charged membranes of microbes.

Table 1: Physicochemical Properties of Ranatuerin-9

Property Value/Description Reference
Amino Acid Sequence FLFPLITSFLSKVL vulcanchem.com
Length 14 residues
Source Species Rana catesbeiana
Key Residues High proportion of hydrophobic amino acids (F, L, I, V) vulcanchem.com
Single cationic residue (Lysine, K) vulcanchem.com

Secondary and Tertiary Structure Predictions and Experimental Validation

Like many antimicrobial peptides, the function of Ranatuerin-9 is intrinsically linked to its three-dimensional structure. In membrane-mimicking environments, peptides of the ranatuerin family have a strong tendency to adopt an amphipathic α-helical conformation. google.commdpi.com This structure is characterized by the spatial segregation of hydrophobic and hydrophilic residues, with the hydrophobic amino acids forming one face of the helix and the hydrophilic/charged residues forming the opposite face. mdpi.com

This amphipathic nature is essential for its mechanism of action, which is believed to involve direct interaction with and disruption of microbial cell membranes. vulcanchem.comgoogle.com The peptide's predicted α-helical structure allows it to insert into the lipid bilayer of pathogen membranes, ultimately leading to pore formation and cell lysis. vulcanchem.com

While specific experimental validation of Ranatuerin-9's tertiary structure through methods like NMR or X-ray crystallography is not extensively detailed in the reviewed literature, its structural predictions are based on the well-established behavior of related peptides. The secondary structures of similar peptides are commonly predicted using bioinformatic tools like Pepfold-3 and visualized with software such as PyMOL, with their quality assessed through Ramachandran plots. nih.gov

Post-Translational Modifications and Their Significance

Post-translational modifications (PTMs) are crucial for the structure and function of many peptides, and those in the ranatuerin family are no exception. biointron.comresearchgate.net For many short, linear antimicrobial peptides, a common and significant PTM is C-terminal α-amidation. google.com In this process, the C-terminal carboxyl group is converted to an amide. This modification is significant because it removes the negative charge of the C-terminus, thereby increasing the peptide's net positive charge and enhancing its interaction with negatively charged bacterial membranes. It can also confer increased resistance to degradation by host carboxypeptidases.

While not explicitly confirmed for Ranatuerin-9 in the provided search results, peptides belonging to the closely related temporin family, which includes Ranatuerin-9, typically terminate in a C-terminally α-amidated residue. google.com This suggests a high likelihood that native Ranatuerin-9 is also amidated, a modification critical to its stability and potency.

Comparative Structural Analysis within the Ranatuerin Family

The ranatuerin family of peptides is diverse, with several subfamilies that exhibit distinct structural features. Ranatuerin-9 is taxonomically classified within the temporin family of peptides, alongside Ranatuerins 5 through 8. vulcanchem.com Peptides in this group are characterized by their relatively short length (typically 10-14 amino acids) and the absence of a C-terminal cyclic domain. vulcanchem.comgoogle.com

In contrast, other ranatuerin subfamilies, such as Ranatuerin-1 (B1576056) and Ranatuerin-2 (B1576050), are generally longer peptides. google.comnih.govnih.gov A defining feature of these other families is the presence of a "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. google.comnih.govnih.gov This structural motif is absent in the temporin family and, by extension, in Ranatuerin-9. google.com This fundamental structural difference—the presence or absence of the Rana box—is a key distinguishing feature between different branches of the ranatuerin peptide superfamily.

Table 2: Comparative Structural Features of Ranatuerin Family Peptides

Feature Ranatuerin-9 Ranatuerin-2 Family Brevinin-1 Family Reference
Typical Length Short (14 aa) Longer (e.g., 25-34 aa) Medium (e.g., 24 aa) vulcanchem.comnih.govnih.govnih.gov
Net Charge Weakly Cationic (+1) Cationic (e.g., +3 to +4) Cationic vulcanchem.comnih.gov
'Rana Box' (Cys-loop) Absent Present (typically) Present google.comnih.govnih.gov
Key Structural Motif Amphipathic α-helix N-terminal α-helix and C-terminal cyclic domain N-terminal α-helix and C-terminal cyclic domain google.comnih.gov

Biosynthesis and Molecular Genetics of Ranatuerin 9

Gene Cloning and cDNA Sequence Analysis of Precursors

The isolation and characterization of the gene encoding Ranatuerin-9 have been achieved through molecular cloning techniques, primarily reverse transcription-polymerase chain reaction (RT-PCR) and 3'-rapid amplification of cDNA ends (3'-RACE). mdpi.comresearchgate.net These methods utilize total RNA extracted from amphibian skin, a rich source of AMPs. The process involves synthesizing complementary DNA (cDNA) from the RNA template and then amplifying the specific gene of interest.

Analysis of the cloned cDNA reveals that Ranatuerin-9 is synthesized as a larger precursor protein, a common strategy for the production of bioactive peptides. This precursor, often referred to as a prepropeptide, has a multi-domain structure. It typically begins with a signal peptide of approximately 22 amino acids. This N-terminal sequence directs the nascent polypeptide into the endoplasmic reticulum, the first step in the secretory pathway. Following the signal peptide is an acidic spacer region, which is thought to play a role in the correct folding and processing of the precursor. The sequence of the mature Ranatuerin-9 peptide is located at the C-terminus of the precursor. portlandpress.comnih.gov

The full-length cDNA encoding a ranatuerin precursor typically consists of around 71 amino acid residues. portlandpress.com The nucleotide sequence information for various ranatuerin precursors has been deposited in public databases such as GenBank, allowing for comparative analyses. researchgate.net For instance, the cDNA sequence for a Ranatuerin-2 (B1576050) precursor from Rana tagoi yakushimensis has been registered under the accession number LC848452. researchgate.net

Table 1: Structural Features of a Typical Ranatuerin Precursor Protein
DomainApproximate Length (amino acids)Function
Signal Peptide22Directs the precursor to the secretory pathway.
Acidic Spacer RegionVariableMay assist in proper folding and processing.
Mature Peptide14The final, biologically active antimicrobial peptide.

Biosynthetic Precursor Processing and Maturation Pathways

The transformation of the Ranatuerin-9 precursor into the mature, active peptide involves a series of precise enzymatic cleavage events. A key feature of the precursor is a specific propeptide convertase processing site, often a Lysine-Arginine (-KR-) doublet, located immediately upstream of the mature peptide sequence. portlandpress.comnih.gov This site is recognized by proprotein convertases, a family of serine proteases, which cleave the precursor to release the mature peptide.

Following cleavage, further post-translational modifications can occur. While Ranatuerin-9 itself is a linear peptide, other related ranatuerins, such as Ranatuerin-2, may undergo C-terminal amidation. This process, where a C-terminal glycine (B1666218) residue is converted to an amide group, can be crucial for the biological activity and stability of the peptide. researchgate.net Some ranatuerin family members also contain cysteine residues that form disulfide bonds, contributing to their three-dimensional structure. researchgate.net The final mature Ranatuerin-9 peptide consists of 14 amino acids with the sequence FLFPLITSFLSKVL. vulcanchem.com

The entire process of synthesis and maturation occurs within specialized granular glands in the amphibian's skin. oup.com These glands store the mature peptides, which are then released onto the skin surface in response to stress or injury. google.com

Gene Expression Regulation in Amphibian Skin Secretions

The expression of Ranatuerin-9 and other AMPs is a tightly regulated process, often linked to the developmental stage of the amphibian and environmental stimuli. Studies have shown that the expression of AMPs can be induced by norepinephrine, a stress hormone, which triggers the release of the peptides from the granular glands. oup.com

The developmental regulation of AMP gene expression is particularly evident during metamorphosis. In some frog species, the expression of AMPs like ranalexin (B141904) is not detected in premetamorphic tadpoles but becomes prominent in metamorphosing tadpoles and adults. oup.com This suggests that the production of these defensive peptides coincides with the transition to a terrestrial or semi-terrestrial lifestyle, where the risk of microbial infection may be higher. The expression of AMPs is localized to the developing cutaneous granular glands. oup.com

Furthermore, the composition of the skin's microbial community can also influence AMP gene expression. The presence of specific bacteria can modulate the expression of different AMPs, indicating a dynamic interplay between the host's innate immune system and its resident microbiota.

Evolutionary Insights from Ranatuerin-9 Gene Homologs

The study of Ranatuerin-9 and its homologs across different amphibian species provides valuable insights into the evolutionary dynamics of AMPs. Ranatuerin-9 belongs to the temporin family of peptides and shows sequence similarity to hemolytic peptides isolated from other Rana species. vulcanchem.com The genes encoding these peptides are thought to have arisen through a process of gene duplication followed by rapid diversification. mdpi.com This "birth-and-death" model of evolution allows for the generation of a diverse arsenal (B13267) of AMPs, each with a potentially unique spectrum of activity.

Positive selection, a process where new advantageous mutations are favored, appears to be a common driving force in the evolution of AMPs. oregonstate.edu This is evident from the high ratio of non-synonymous to synonymous nucleotide substitutions in the regions of the gene encoding the mature peptide. This rapid evolution is likely a response to the constant selective pressure exerted by evolving pathogens.

Mechanistic Investigations of Ranatuerin 9 Activity at the Molecular and Cellular Level

Interactions with Microbial Membranes: Models and Biophysical Studies

The initial and most critical step in the antimicrobial action of ranatuerin-9 is its interaction with the microbial cell membrane. vulcanchem.comresearchgate.net This interaction is primarily driven by electrostatic forces between the cationic peptide and the negatively charged components of microbial membranes. vulcanchem.comiiitd.edu.in Biophysical studies, such as circular dichroism and fluorescence spectroscopy, are instrumental in elucidating the specifics of these peptide-membrane interactions and the resultant structural changes in both the peptide and the lipid bilayer. smolecule.com

The amphipathic nature of ranatuerin-9, possessing both hydrophobic and hydrophilic regions, is crucial for its ability to insert into and disrupt the membrane. vulcanchem.com Upon binding to the membrane surface, the peptide is thought to undergo a conformational change, often adopting an α-helical structure, which facilitates its insertion into the lipid bilayer. vulcanchem.comnih.gov This insertion process disrupts the membrane's integrity, leading to increased permeability and eventual cell lysis. vulcanchem.com Several models have been proposed to describe the precise mechanisms by which ranatuerin-9 and other AMPs compromise membrane integrity.

Pore Formation Mechanisms (e.g., Barrel-Stave, Toroidal)

A primary mechanism by which ranatuerin-9 is believed to exert its antimicrobial effect is through the formation of pores or channels in the microbial membrane. vulcanchem.comuq.edu.au This process leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. Two prominent models describe this pore formation: the barrel-stave model and the toroidal pore model. mdpi.comrice.edu

In the barrel-stave model , the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like structure that creates a hydrophilic channel through the lipid bilayer. mdpi.com The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous pore.

Alternatively, the toroidal pore model suggests that the peptides, along with the lipid monolayers, bend and fuse to form a continuous pore where the peptide is associated with the lipid headgroups. mdpi.comrice.edu This creates a "toroid" or donut-shaped structure that disrupts the membrane. While both models result in pore formation, the specific model that best describes ranatuerin-9's action is still a subject of investigation and may depend on factors such as peptide concentration and lipid composition of the target membrane. rice.edu

Membrane Carpet Model

In addition to pore formation, the carpet model offers another explanation for the membrane-disrupting activity of ranatuerin-9. mdpi.comresearchgate.net In this model, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. mdpi.comfrontiersin.org Once a critical threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane structure. researchgate.netfrontiersin.org This mechanism does not necessarily require the formation of discrete, stable pores. mdpi.com It is plausible that ranatuerin-9 may utilize a combination of these mechanisms, with the dominant mode of action potentially varying based on the specific microbial target and environmental conditions. researchgate.net

Intracellular Target Identification and Perturbation

While membrane disruption is a primary mode of action for many antimicrobial peptides, there is growing evidence that some AMPs, including members of the ranatuerin family, can translocate across the cell membrane and interact with intracellular targets. uq.edu.auresearchgate.netimrpress.com The ability to interfere with essential intracellular processes provides a multi-faceted attack strategy against pathogens. mdpi.com

For ranatuerins, once inside the cell, they may interfere with critical cellular functions such as DNA replication, protein synthesis, or enzymatic activity. uq.edu.aunih.gov The specific intracellular targets of ranatuerin-9 have not been exhaustively identified, but related peptides have been shown to disrupt these fundamental processes. uq.edu.au The perturbation of these intracellular functions, in concert with membrane disruption, contributes to the potent antimicrobial efficacy of these peptides. researchgate.net

Modulation of Cellular Pathways (e.g., Apoptosis Induction in Cancer Cells)

Beyond their antimicrobial properties, ranatuerin peptides have demonstrated the ability to modulate cellular pathways in eukaryotic cells, including the induction of apoptosis in cancer cells. smolecule.com This suggests a potential therapeutic application for these peptides in oncology. nih.govfrontiersin.org

Studies on ranatuerin-2 (B1576050) family members, which share structural similarities with ranatuerin-9, have shown that they can induce apoptosis in various cancer cell lines. nih.govmdpi.com For example, Ranatuerin-2PLx has been observed to induce early apoptosis in prostate cancer cells, a process involving the activation of key apoptotic proteins like Caspase-3. nih.govsmolecule.com The induction of apoptosis appears to be a mechanism distinct from simple membrane lysis, as significant lactate (B86563) dehydrogenase (LDH) release, an indicator of membrane rupture, is not always observed at concentrations that induce apoptosis. nih.gov This suggests that the peptide can trigger programmed cell death pathways within the cancer cells. frontiersin.org

The ability of ranatuerin peptides to selectively target and induce apoptosis in cancer cells is a promising area of research. smolecule.comfrontiersin.org The proposed mechanism involves interaction with the cancer cell membrane, followed by internalization and subsequent activation of the apoptotic cascade. nih.govfrontiersin.org

Influence of Environmental Factors on Mechanistic Efficacy (e.g., pH, Ionic Strength)

The effectiveness of ranatuerin-9 and other antimicrobial peptides can be significantly influenced by environmental factors such as pH and ionic strength. smolecule.comlibretexts.org These factors can affect the peptide's structure, charge, and its ability to interact with microbial membranes. libretexts.org

Ionic Strength: The ionic strength of the surrounding medium can also impact the activity of ranatuerin-9. High salt concentrations can shield the electrostatic interactions between the cationic peptide and the anionic membrane, thereby reducing the peptide's binding efficiency and antimicrobial potency. This is a critical consideration for the potential therapeutic use of AMPs, as physiological fluids can have varying ionic strengths.

The table below summarizes the influence of these environmental factors on the mechanistic efficacy of antimicrobial peptides like ranatuerin-9.

Environmental FactorInfluence on Mechanistic Efficacy
pH Affects the net charge of the peptide, influencing its electrostatic interaction with microbial membranes. Optimal activity is often observed within a specific pH range. libretexts.org
Ionic Strength High salt concentrations can shield electrostatic interactions, potentially reducing the binding efficiency and antimicrobial activity of the peptide.

Spectrum of Biological Activities in Vitro and Non Human in Vivo Research

Antimicrobial Efficacy

Ranatuerin-9 exhibits a notable range of antimicrobial activities, a characteristic feature of host defense peptides. Its efficacy is attributed to its positive net charge, which facilitates an initial electrostatic attraction to the negatively charged surfaces of microbial membranes, and its amphipathic nature, which allows it to insert into and disrupt the lipid bilayer, leading to cell death. vulcanchem.com

The peptide was first identified due to its inhibitory action against the Gram-positive bacterium Staphylococcus aureus. google.com Subsequent research has confirmed its activity against both Gram-positive and Gram-negative bacteria. vulcanchem.com Studies have specifically noted its efficacy against S. aureus and organisms like Escherichia coli. vulcanchem.com Patent documents suggest that peptides of the temporin family, which includes Ranatuerin-9, are particularly potent against S. aureus. vulcanchem.com

Table 1: Antibacterial Activity of Ranatuerin-9

Target Microorganism Type Measurement Value (µM)
Staphylococcus aureus Gram-positive MIC 16.7
Escherichia coli Gram-negative MIC 34.6

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that prevents visible growth of a microorganism. Data sourced from a patent screening of multiple peptides. google.com

In addition to its antibacterial properties, Ranatuerin-9 has demonstrated antifungal capabilities. Research findings indicate its effectiveness against fungal organisms, including Candida albicans and Aspergillus flavus. vulcanchem.com While these activities are reported, detailed studies providing specific minimum inhibitory concentration (MIC) values for Ranatuerin-9 against various fungal species are not extensively detailed in the available literature.

The antiviral potential of Ranatuerin-9 has been evaluated in research settings. In a screening of various peptides for anti-HIV activity, Ranatuerin-9 was tested against Human Immunodeficiency Virus Type 1 (HIV-1). google.com The study determined its 50% effective concentration (EC₅₀), which is the concentration of the peptide required to inhibit 50% of viral replication. google.comnih.govasm.org

Table 2: Anti-HIV-1 Activity of Ranatuerin-9

Virus Measurement Value (µM)
HIV-1 EC₅₀ 3
HIV-1 TC₅₀ 16.7
HIV-1 TI 5.57

EC₅₀ (50% Effective Concentration) is the concentration for 50% inhibition of virus replication. TC₅₀ (50% Toxic Concentration) is the concentration that reduces cell viability by 50%. TI (Therapeutic Index) is the ratio of TC₅₀ to EC₅₀. Data sourced from a patent screening. google.com

Antifungal Activity

Antibiofilm Properties

While many antimicrobial peptides are investigated for their ability to inhibit and eradicate biofilms, specific research focusing on the antibiofilm properties of Ranatuerin-9 is limited in the available scientific literature. However, studies on other closely related peptides, such as Ranatuerin-2Pb, have shown significant activity against Staphylococcus aureus biofilms, suggesting a potential avenue for future investigation into Ranatuerin-9. nih.govfrontiersin.org

Anticancer Activity in Cellular Models

The potential of antimicrobial peptides to act as anticancer agents is a growing field of research, largely because the membranes of many tumor cells are negatively charged, similar to microbial membranes. nih.govnih.gov While numerous studies have demonstrated the antiproliferative and apoptotic effects of related peptides from the broader ranatuerin family, such as Ranatuerin-2PLx and Ranatuerin-2Lb, against various human cancer cell lines, specific data on the anticancer activity of Ranatuerin-9 is not detailed in the reviewed literature. nih.govmdpi.comresearchgate.netmdpi.com This indicates that while the peptide family shows promise, Ranatuerin-9 itself has not been a primary focus of published anticancer research.

Immunomodulatory Research (e.g., role in amphibian innate immunity)

Ranatuerin-9 is a key effector molecule in the innate immune system of the American bullfrog. These host defense peptides are synthesized and stored in specialized granular glands in the frog's skin and are released in response to stress or injury, forming a chemical barrier against invading pathogens. frontiersin.org The expression of Ranatuerin-9 has been detected even at the tadpole stage, highlighting its importance throughout the amphibian's life cycle. oup.comoup.com Specifically, in Lithobates catesbeianus tadpoles, which have a long larval period, Ranatuerin-9 is among the peptides constitutively expressed, suggesting an energetic investment in chemical defenses to protect against pathogens in their aquatic environment. oup.comoup.com This early and continued expression underscores the peptide's fundamental role in the amphibian's strategy for sensing and surviving pathogenic threats. frontiersin.org

Structure Activity Relationship Sar Studies and Rational Peptide Design

Impact of Amino Acid Substitutions on Activity and Selectivity

The biological function of Ranatuerin-9 is dictated by its amino acid composition, which determines key physicochemical properties such as net charge, hydrophobicity, and amphipathicity. Modifying the peptide's sequence through amino acid substitution is a primary strategy to modulate its activity and selectivity.

Detailed research into related ranatuerin peptides and other AMPs provides a framework for predicting the effects of such substitutions. The primary goals of amino acid substitution are typically to enhance antimicrobial potency while minimizing toxicity to mammalian cells. Key strategies include increasing the net positive charge and optimizing hydrophobicity.

Cationicity: An increase in net positive charge generally enhances the initial electrostatic attraction between the peptide and the negatively charged components of microbial cell membranes. vulcanchem.com Substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) (K) or arginine (R) is a common approach. Studies on various AMPs have shown that increasing the arginine content, in particular, can improve potency. nih.govasm.org For instance, converting acidic aspartic acid residues to basic arginine residues transformed an inactive peptide into an active one. nih.govasm.org

Hydrophobicity: The hydrophobicity of a peptide is critical for its ability to insert into and disrupt the lipid bilayer of microbial membranes. vulcanchem.com However, excessive hydrophobicity can lead to indiscriminate membrane disruption, resulting in high hemolytic activity (toxicity to red blood cells). mdpi.com Therefore, the goal is to achieve an optimal balance. Substituting certain residues with tryptophan (W), a bulky hydrophobic amino acid, has been shown to increase potency, but it can also elevate hemolytic activity. mdpi.com Conversely, strategic placement of residues like leucine (B10760876) (L) can enhance antibacterial action without a corresponding increase in toxicity. mdpi.commdpi.com

Helicity: The propensity of a peptide to form an α-helical structure in a membrane environment is vital for its function. google.com Substitutions that increase the α-helical content, particularly in the C-terminal domain of related peptides like ranatuerin-1 (B1576056), have been shown to increase potency against Gram-negative bacteria. google.comgoogle.com

The table below summarizes findings from substitution studies on ranatuerin-2 (B1576050) analogs, which can inform potential modifications to Ranatuerin-9.

Table 1: Effects of Amino Acid Substitutions on Ranatuerin-2 Analogs This interactive table summarizes research findings on how specific amino acid changes affect the activity of ranatuerin-2 peptides. These principles could be applied to the design of Ranatuerin-9 analogs.

Parent Peptide Substitution Strategy Resulting Analog Key Findings Reference(s)
Ranatuerin-2-AW (R2AW) Replace acidic Asp (D) with cationic Lys (K); Replace Ala (A) with hydrophobic Leu (L) [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ Significantly optimized antibacterial and anticancer activities; low hemolysis. mdpi.comnih.gov
Ranatuerin-2-AW (R2AW) Replace Met (M) and Ala (A) with hydrophobic Trp (W) [Trp⁶,¹⁰]R2AW(1-22)-NH₂ Enhanced hydrophobicity and potency against pathogens; also caused strong hemolytic activity. mdpi.com
Maximin H5 Replace acidic Asp (D) residues with cationic Arg (R) [D→R] Maximin H5 Converted an inactive anionic peptide into a potent, active cationic peptide. nih.govasm.org

Influence of Peptide Length and Truncations on Biological Function

Peptide length is a critical parameter influencing the biological function, stability, and production cost of AMPs. semanticscholar.org Ranatuerin-9 is a relatively short peptide, comprising 14 amino acids. vulcanchem.com Truncation, or the systematic shortening of a peptide from the N- or C-terminus, is a common strategy in rational peptide design to identify the minimal active sequence and to create analogs with improved selectivity. mdpi.comfrontiersin.org

Studies on longer ranatuerin peptides provide valuable insights into how truncation can affect function. Research on Ranatuerin-2Pb, a 28-amino acid peptide, demonstrated that the outcome of truncation is highly dependent on the resulting sequence. nih.govmdpi.com

One truncated analog, RPa , lost its activity against several microbial strains. nih.gov

Another truncated analog, RPb , not only retained but also exhibited a broader spectrum of antimicrobial activity compared to the parent peptide, along with significantly reduced hemolytic activity. nih.govmdpi.com

This indicates that removing specific domains, such as those responsible for toxicity to host cells, can produce a shorter, more selective, and potentially more potent peptide. The success of truncation depends on preserving the core amphipathic and cationic properties necessary for antimicrobial action. nih.gov

Table 2: Influence of Truncation on the Biological Activity of Ranatuerin-2Pb This interactive table compares the parent peptide Ranatuerin-2Pb with its truncated analogs, RPa and RPb, highlighting how peptide length affects antimicrobial spectrum and hemolytic activity.

Peptide Sequence Length Net Charge Key Activity Changes from Parent Reference(s)
Ranatuerin-2Pb GFVGVIAGVAKKVAGALKHVLGVIAVVLICKISGGC 28 +4 Parent peptide; active against S. aureus, E. coli, C. albicans, MRSA. nih.gov
RPa GFVGVIAGVAKKVAGALKHVLGVIAVVLI-NH₂ 23 +3 Lost activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. nih.gov

| RPb | GVIAGVAKKVAGALKHVLGVIAVVLI-NH₂ | 22 | +3 | Retained broad-spectrum activity and showed decreased hemolytic activity. | nih.govmdpi.com |

Design of Ranatuerin-9 Analogs with Enhanced Research Potency

The rational design of Ranatuerin-9 analogs aims to create new molecules with enhanced antimicrobial potency, broader spectrum of activity, and improved selectivity (i.e., lower toxicity to mammalian cells). Based on the SAR principles derived from ranatuerins and other AMPs, several strategies can be employed. mdpi.comresearchgate.net

C-Terminal Amidation: The native sequence of Ranatuerin-9 ends with a valine residue. vulcanchem.com C-terminal amidation is a common post-translational modification in AMPs that neutralizes the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge. nih.govsemanticscholar.orgcore.ac.uk This modification often leads to enhanced antimicrobial activity and is a primary consideration in analog design. mdpi.comnih.gov

Enhancing Cationicity and Optimizing Amphipathicity: The Ranatuerin-9 sequence (FLFPLITSFLSKVL) contains only one cationic residue, Lysine (K), giving it a net charge of +1 at neutral pH. vulcanchem.com Increasing the net positive charge by substituting one or more neutral residues (e.g., L, S, T) with Lysine (K) or Arginine (R) is a promising strategy to boost antimicrobial efficacy. mdpi.commdpi.com These substitutions must be carefully chosen to maintain or improve the peptide's amphipathic structure, ensuring that the polar and nonpolar residues are segregated on opposite faces of the helical structure it is presumed to form in a membrane environment.

Truncation and Alanine (B10760859) Scanning: Given its short length, extensive truncation of Ranatuerin-9 may not be viable. However, minimal truncation or using alanine scanning mutagenesis—where each amino acid is systematically replaced by alanine—can help identify residues that are critical for activity versus those that can be modified or removed.

The table below proposes several hypothetical analogs of Ranatuerin-9 based on these design principles.

Table 3: Proposed Analogs of Ranatuerin-9 for Enhanced Research Potency This interactive table outlines potential modifications to the Ranatuerin-9 sequence, the scientific rationale behind them, and the expected outcome for research applications.

Proposed Analog Name Proposed Sequence Design Rationale Expected Enhancement
R9-NH₂ FLFPLITSFLSKVL-NH₂ C-terminal amidation to increase net positive charge. Increased antimicrobial potency due to enhanced electrostatic interaction with microbial membranes. mdpi.comcore.ac.uk
[K⁸]R9-NH₂ FLFPLITK FLSKVL-NH₂ Substitute Serine (S) at position 8 with Lysine (K) and add C-terminal amide. Increase net positive charge to +3, potentially boosting antimicrobial activity significantly. mdpi.commdpi.com
[A⁵]R9-NH₂ FLFPA ITSFLSKVL-NH₂ Replace Proline (P) at position 5 with Alanine (A). Proline is a known α-helix breaker. Increased α-helical stability within the membrane, potentially leading to more effective pore formation or disruption. google.com

| R9(1-12)-NH₂ | FLFPLITSFLSK-NH₂ | Truncate the C-terminal VL dipeptide and add an amide cap. | Create a shorter, potentially more selective peptide by removing hydrophobic residues, possibly reducing hemolytic activity. nih.govmdpi.com |


Synthetic and Analytical Methodologies for Ranatuerin 9 Research

Solid-Phase Peptide Synthesis (SPPS) and Purification Techniques

Chemical synthesis is the primary method for producing ranatuerin-9 for research purposes, offering precise control over the amino acid sequence and enabling the production of quantities sufficient for extensive testing. vulcanchem.com Solid-Phase Peptide Synthesis (SPPS) is the standard technique employed for this purpose.

The SPPS process for ranatuerin-9 typically utilizes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. researchgate.net In this method, the peptide chain is assembled step-by-step while anchored to an insoluble polymeric support, such as Rink Amide resin. researchgate.netbiotage.com Each amino acid, with its amino group protected by a temporary Fmoc group and its side chain protected by a permanent group, is sequentially coupled to the growing peptide chain. biotage.com Reagents like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl urea (B33335) (HBTU) are used to facilitate the formation of the amide bond. researchgate.net

Upon completion of the sequence assembly, the peptide is cleaved from the resin and the side-chain protecting groups are removed. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers like water and thioanisole (B89551) to prevent side reactions. biotage.comnih.gov

Following cleavage, the crude synthetic peptide is subjected to purification. The most common and effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . vulcanchem.comnih.gov This technique separates the target peptide from impurities based on hydrophobicity, yielding a product with high purity, often exceeding 95%. nih.govnih.gov

Table 1: Key Stages and Reagents in SPPS of Ranatuerin-9

StageDescriptionCommon Reagents/Materials
Resin Support An insoluble polymer to which the first amino acid is attached.Rink Amide Resin
Amino Acid Protection Use of protecting groups to prevent unwanted side reactions.Fmoc (N-terminus), various side-chain protectors
Coupling Formation of the peptide bond between amino acids.HBTU, HOBt, DIC
Cleavage & Deprotection Release of the completed peptide from the resin and removal of protecting groups.Trifluoroacetic Acid (TFA), Thioanisole, Water
Purification Isolation of the pure peptide from synthesis by-products.RP-HPLC

Recombinant Expression Systems for Ranatuerin-9 and Precursors

While chemical synthesis is common, understanding the natural biosynthesis of ranatuerin-9 involves studying its precursor protein. This is achieved through molecular cloning and recombinant expression techniques. The "shotgun" cloning method has been successfully used to identify the cDNA encoding the precursors of ranatuerin peptides from frog skin secretion-derived cDNA libraries. nih.govnih.gov

Analysis of these cloned cDNAs reveals that ranatuerin peptides are synthesized as a larger prepropeptide. mdpi.com This precursor typically consists of three domains:

An N-terminal signal peptide sequence.

An acidic spacer peptide region.

The C-terminal mature peptide sequence, which becomes the active ranatuerin-9. mdpi.com

The mature peptide is released from the precursor via enzymatic cleavage at specific propeptide convertase sites. mdpi.com For research and potential large-scale production, the cDNA clone containing the genetic code for ranatuerin-9 or its precursor can be inserted into a suitable expression vector, such as one used for E. coli. google.com This allows for the production of the peptide using the host cell's machinery, providing an alternative to chemical synthesis. google.com

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, Circular Dichroism)

Spectroscopic methods are indispensable for confirming the identity, structure, and purity of synthesized or isolated ranatuerin-9.

Mass Spectrometry (MS) : This is a fundamental tool used to confirm the molecular weight of ranatuerin-9, thereby verifying its primary amino acid sequence. google.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used to determine the molecular mass with high accuracy and to assess the purity of the peptide sample. nih.govgoogle.comgoogle.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. For related ranatuerin peptides, proton NMR has been used to elucidate their conformation, often in membrane-mimicking solvents like 2,2,2-trifluoroethanol (B45653) (TFE) in water, which promotes the formation of secondary structures. nih.govmdpi.com Such studies have revealed that ranatuerin family members can adopt helix-turn-helix conformations, which are believed to be crucial for their biological activity. nih.gov

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to analyze the secondary structure of ranatuerin-9 (e.g., α-helix, β-sheet content). nih.gov In aqueous solutions, many antimicrobial peptides are unstructured, but upon introduction to a membrane-mimicking environment (like TFE or lipid vesicles), they often fold into their active, amphipathic helical structures. mdpi.comnih.gov CD spectra provide valuable data on the percentage of helical conformation, which can be correlated with the peptide's activity. For example, studies on related ranatuerins show a significant increase in α-helical content in 50% TFE. nih.govmdpi.comnih.gov

Table 2: Spectroscopic Techniques for Ranatuerin-9 Characterization

TechniqueInformation ObtainedRelevance to Ranatuerin-9 Research
Mass Spectrometry Precise molecular weight, verification of primary sequence, purity assessment.Confirms successful synthesis and identity. google.comoup.com
NMR Spectroscopy 3D structure in solution, atomic-level conformational details.Elucidates the structural basis of biological activity. nih.gov
Circular Dichroism Secondary structure content (α-helix, β-sheet).Reveals conformational changes upon membrane interaction. mdpi.comnih.gov

Chromatographic Separation and Purity Assessment (e.g., HPLC, RP-HPLC)

Chromatography is central to both the purification and analysis of ranatuerin-9.

High-Performance Liquid Chromatography (HPLC) , particularly in its reversed-phase mode (RP-HPLC), is the cornerstone for both purification and purity assessment. nih.govnih.gov When isolating ranatuerin-9 from natural sources like bullfrog skin secretions, a multi-step chromatographic process is employed. This often starts with gel permeation chromatography (e.g., on Sephadex G-25) to separate peptides by size, followed by several rounds of RP-HPLC on different columns (e.g., Vydac C-18, C-8, or Phenyl) to separate ranatuerin-9 from other closely related peptides. google.comgoogle.com

For purity assessment of synthetic ranatuerin-9, analytical RP-HPLC is used. A pure sample should ideally appear as a single, symmetrical peak in the chromatogram. google.com The quality of the peptide is verified by this method, with research-grade peptides typically achieving a purity of >95%. nih.govnih.gov The retention time of the peptide on a specific column under defined conditions serves as a consistent characteristic. nih.gov

Table 3: Chromatographic Purification of Natural Ranatuerins

StepChromatographic MethodColumn/MatrixPurpose
1 Adsorption ChromatographySep-Pak C18 CartridgesInitial partial purification and concentration of peptides from crude skin extract. google.com
2 Gel Permeation ChromatographySephadex G-25Separation of peptide fractions based on molecular size. google.comgoogle.com
3 Reversed-Phase HPLCSemipreparative Vydac C-18Separation of peptide families into distinct fractions. google.comgoogle.com
4 Reversed-Phase HPLCAnalytical Vydac Phenyl / C-8Final purification to near homogeneity. google.com

Advanced Microscopy Techniques for Cellular Interaction Studies (e.g., SEM, Confocal Microscopy)

To understand how ranatuerin-9 exerts its biological effects, researchers use advanced microscopy to visualize its interaction with cells, particularly bacterial or cancer cells.

Scanning Electron Microscopy (SEM) : SEM is used to observe changes in the surface morphology of cells after treatment with an antimicrobial peptide. For peptides that act by disrupting the cell membrane, SEM can provide direct visual evidence of mechanisms like pore formation, membrane blebbing, or complete cell lysis. researchgate.net This technique would allow researchers to visualize the physical damage inflicted by ranatuerin-9 on a target cell's exterior.

Confocal Microscopy : Confocal laser scanning microscopy (CLSM) is a powerful tool for studying the localization and dynamics of peptides in relation to cellular structures. mdpi.com By labeling ranatuerin-9 with a fluorescent dye, researchers can track its binding to the cell surface and its potential translocation into the cytoplasm in real-time in living cells. confocalnl.com This technique offers high-resolution, three-dimensional imaging, making it possible to determine if the peptide accumulates at the membrane or interacts with specific intracellular organelles. confocalnl.comfrontiersin.org

Future Research Perspectives and Challenges in Ranatuerin 9 Studies

Elucidation of Complete Mechanism of Action

The primary mechanism attributed to many antimicrobial peptides, including ranatuerins, is the disruption of microbial cell membranes. mdpi.comresearchgate.net This is often achieved through electrostatic interactions between the cationic peptide and the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell lysis. researchgate.netexplorationpub.com Models such as the "barrel-stave" mechanism, where peptides form pores, have been proposed to explain this disruptive action. mdpi.com

However, emerging evidence suggests that the activity of AMPs may not be limited to membrane disruption alone, especially at sublethal concentrations. mdpi.com It is increasingly recognized that some AMPs can translocate across the cell membrane and interact with intracellular targets, thereby interfering with essential cellular processes like nucleic acid and protein synthesis, or enzymatic activity. mdpi.commdpi.comamazonaws.com For Ranatuerin-9 and its analogs, a comprehensive understanding of whether they solely act on the membrane or also engage with intracellular components is crucial. Future research must aim to delineate these multifaceted mechanisms to fully grasp the peptide's antimicrobial strategy.

Advanced Computational Design of Ranatuerin-9 Mimetics and Derivatives

To enhance the therapeutic potential of Ranatuerin-9, the design of mimetics and derivatives with improved activity and selectivity is a key research focus. mdpi.com Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this endeavor. researchgate.net These methods allow for the systematic exploration of how modifications to the peptide's physicochemical properties—such as charge, hydrophobicity, and secondary structure—can influence its biological activity. researchgate.netuenf.br

Key strategies in the computational design of AMPs include:

Amino Acid Substitution: Replacing specific amino acids to enhance desired properties. For instance, increasing the net positive charge by substituting neutral or acidic residues with basic amino acids like lysine (B10760008) or arginine can improve interaction with bacterial membranes. asm.org

Structural Modifications: Altering the peptide's structure, for example, by inducing or stabilizing an α-helical conformation, which is often crucial for membrane interaction and disruption. researchgate.net

Hybridization and Cyclization: Creating hybrid peptides or cyclizing the peptide structure to improve stability and activity. researchgate.net

A central goal of these design strategies is to create derivatives with an optimal balance between antimicrobial efficacy and toxicity to host cells, a critical factor for therapeutic development. researchgate.net

Identification of Novel Biological Targets beyond Membrane Disruption

A significant frontier in Ranatuerin-9 research is the identification of biological targets beyond the cell membrane. mdpi.com While membrane disruption is a well-established mechanism for many AMPs, the possibility of intracellular targets presents opportunities for novel therapeutic strategies. mdpi.commdpi.com Investigating these alternative targets is essential, as it could reveal new pathways for antimicrobial action and potentially circumvent resistance mechanisms that are based on alterations of the cell membrane. mdpi.com

Genomic and proteomic approaches are powerful tools for identifying these novel targets. mdpi.com By analyzing the changes in gene and protein expression in bacteria exposed to Ranatuerin-9, researchers can pinpoint the cellular pathways and specific molecules that are affected by the peptide. This information is vital for a complete understanding of its biological activity and for the rational design of more effective and target-specific derivatives.

Strategies for Overcoming Resistance Mechanisms in Research Contexts

Although a key advantage of AMPs is that bacteria are less likely to develop resistance to them compared to conventional antibiotics, the potential for resistance still exists. researchgate.net Bacteria can develop resistance through various mechanisms, including:

Altering the cell membrane composition to reduce the peptide's binding affinity. mdpi.com

Producing proteases that degrade the peptide. mdpi.com

Utilizing efflux pumps to expel the peptide from the cell. nih.gov

To counter these resistance mechanisms in a research setting, several strategies can be explored. One approach is the chemical modification of Ranatuerin-9 to make it less susceptible to degradation, for example, by incorporating D-amino acids instead of the naturally occurring L-amino acids. mdpi.com Another strategy involves the design of peptide derivatives that can bypass specific resistance mechanisms. Furthermore, combination therapy, where Ranatuerin-9 is used alongside other antimicrobial agents, could create synergistic effects and reduce the likelihood of resistance emerging. rjsocmed.com

Integration of Omics Data for Comprehensive Understanding

To achieve a holistic understanding of Ranatuerin-9's function and its effects on target organisms, the integration of various "omics" data is indispensable. This includes genomics, transcriptomics, proteomics, and peptidomics. researchgate.netresearchgate.net The advent of platforms designed to store, integrate, and analyze multi-omics data is facilitating this comprehensive approach. france-bioinformatique.fr

By combining these datasets, researchers can:

Correlate changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) in response to Ranatuerin-9 treatment.

Identify novel peptide forms and their expression patterns through peptidomics and transcriptomic analysis. researchgate.net

Build detailed models of the peptide's interaction with the host and microbial systems. nih.govnih.gov

This integrative approach allows for a systems-level view of the biological processes affected by Ranatuerin-9, moving beyond a single-target perspective to a more complete and nuanced understanding of its mechanism of action and potential applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.